molecular formula C10H12O3S B13184699 2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid

2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid

Cat. No.: B13184699
M. Wt: 212.27 g/mol
InChI Key: GCXXOTPKUGEOCS-UHFFFAOYSA-N
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Description

2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid typically involves the reaction of 3-(methylsulfanyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the phenol and the chloroacetic acid, followed by acidification to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The methylsulfanyl group may play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar structure but lacks the methylsulfanyl group.

    Phenylacetic acid: Lacks both the methoxy and methylsulfanyl groups.

    Methoxyacetic acid: Lacks the phenyl and methylsulfanyl groups.

Uniqueness

2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid is unique due to the presence of both the methoxy and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-[(3-methylsulfanylphenyl)methoxy]acetic acid

InChI

InChI=1S/C10H12O3S/c1-14-9-4-2-3-8(5-9)6-13-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

GCXXOTPKUGEOCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)COCC(=O)O

Origin of Product

United States

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